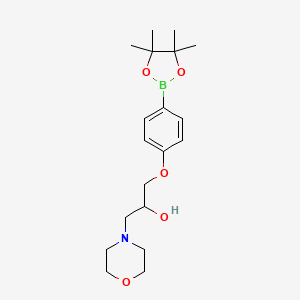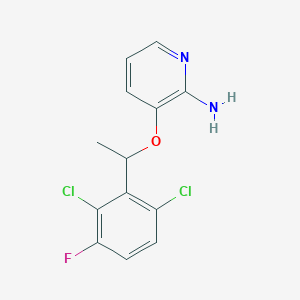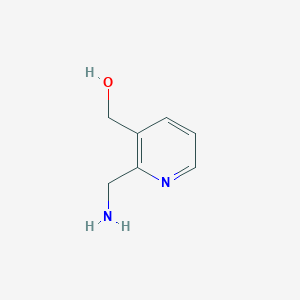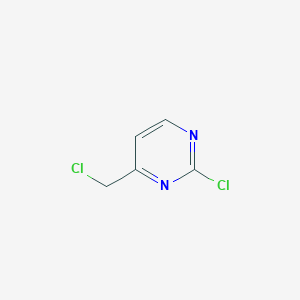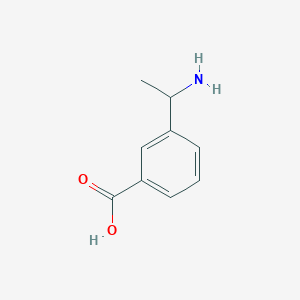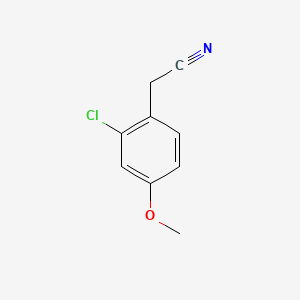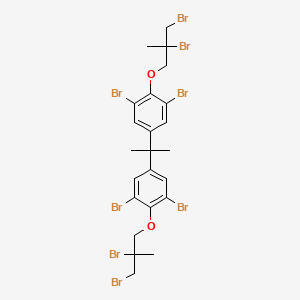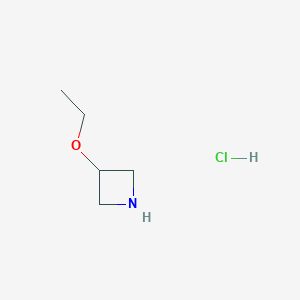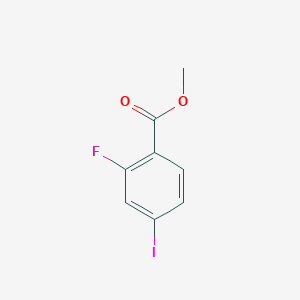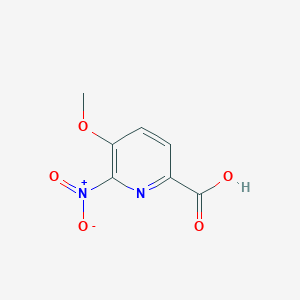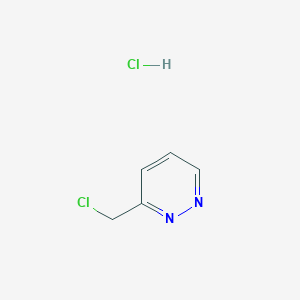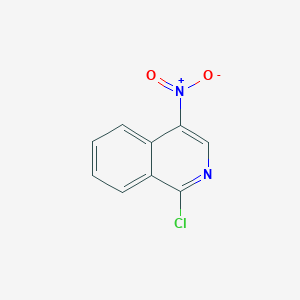
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide is a complex organic compound with a molecular formula of C27H29NaO5S[_{{{CITATION{{{_1{sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis5 ... - ChemBK. It is known for its unique chemical properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include phenol derivatives and sulfur-containing compounds. The reaction conditions involve controlled temperatures, specific catalysts, and precise stoichiometric ratios to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using advanced chemical reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often use halogenating agents or nucleophiles.
Major Products Formed:
Oxidation products include sulfonic acids and sulfoxides.
Reduction products may include hydroxylated derivatives.
Substitution reactions can yield halogenated or alkylated derivatives.
Applications De Recherche Scientifique
The compound finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed as a pH indicator in biological research.
Medicine: Investigated for potential therapeutic uses in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: Influences metabolic pathways, signaling cascades, and cellular processes.
Comparaison Avec Des Composés Similaires
Sodium hydrogen 4,4'-(3H-1,2-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(5-methyl-2-(1-methylethyl)phenolate) S,S-dioxide
Uniqueness: Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.
Propriétés
Numéro CAS |
62625-31-4 |
|---|---|
Formule moléculaire |
C21H17NaO5S |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
sodium;4-[3-(4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenolate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)26-27(21,24)25;/h3-12,22-23H,1-2H3;/q;+1/p-1 |
Clé InChI |
KMXOGGPOKJLSPQ-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)[O-])C.[Na+] |
SMILES canonique |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3OS2(=O)=O)C4=C(C=C(C=C4)[O-])C.[Na+] |
Key on ui other cas no. |
67763-22-8 |
Numéros CAS associés |
2303-01-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


